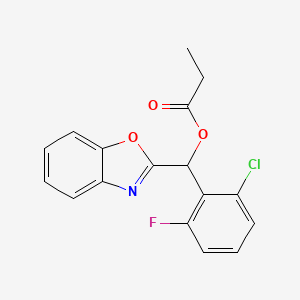
2-Benzoxazolemethanol, alpha-(2-chloro-6-fluorophenyl)-, propanoate (ester)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Benzoxazolemethanol, alpha-(2-chloro-6-fluorophenyl)-, propanoate (ester) is a synthetic organic compound characterized by its complex molecular structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. Its unique combination of a benzoxazole ring and a substituted phenyl group makes it a subject of interest for researchers.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzoxazolemethanol, alpha-(2-chloro-6-fluorophenyl)-, propanoate (ester) typically involves multi-step organic reactions. One common method starts with the preparation of the benzoxazole core, which can be synthesized through the cyclization of o-aminophenol with carboxylic acids or their derivatives. The next step involves the introduction of the 2-chloro-6-fluorophenyl group via electrophilic aromatic substitution reactions. Finally, esterification with propanoic acid or its derivatives completes the synthesis.
Industrial Production Methods
Industrial production of this compound may utilize similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance efficiency and yield. Optimized reaction conditions, such as temperature control, solvent selection, and catalyst use, are crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
2-Benzoxazolemethanol, alpha-(2-chloro-6-fluorophenyl)-, propanoate (ester) can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the chloro or fluoro groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Applications De Recherche Scientifique
2-Benzoxazolemethanol, alpha-(2-chloro-6-fluorophenyl)-, propanoate (ester) has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mécanisme D'action
The mechanism by which 2-Benzoxazolemethanol, alpha-(2-chloro-6-fluorophenyl)-, propanoate (ester) exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Benzoxazolemethanol, alpha-(2-chlorophenyl)-, propanoate (ester)
- 2-Benzoxazolemethanol, alpha-(2-fluorophenyl)-, propanoate (ester)
- 2-Benzoxazolemethanol, alpha-(2-bromophenyl)-, propanoate (ester)
Uniqueness
Compared to similar compounds, 2-Benzoxazolemethanol, alpha-(2-chloro-6-fluorophenyl)-, propanoate (ester) is unique due to the presence of both chloro and fluoro substituents on the phenyl ring. This dual substitution can enhance its reactivity and biological activity, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
109282-05-5 |
|---|---|
Formule moléculaire |
C17H13ClFNO3 |
Poids moléculaire |
333.7 g/mol |
Nom IUPAC |
[1,3-benzoxazol-2-yl-(2-chloro-6-fluorophenyl)methyl] propanoate |
InChI |
InChI=1S/C17H13ClFNO3/c1-2-14(21)23-16(15-10(18)6-5-7-11(15)19)17-20-12-8-3-4-9-13(12)22-17/h3-9,16H,2H2,1H3 |
Clé InChI |
FFYHTJUNAXVVRW-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)OC(C1=C(C=CC=C1Cl)F)C2=NC3=CC=CC=C3O2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


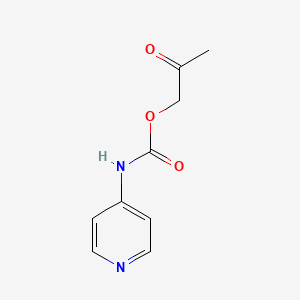
![N-[2-(Diethylamino)ethyl]-N'-methylthiourea](/img/structure/B14315977.png)

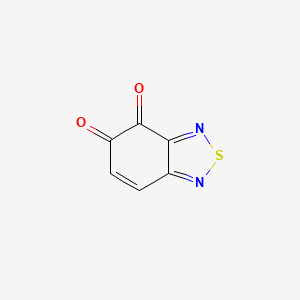
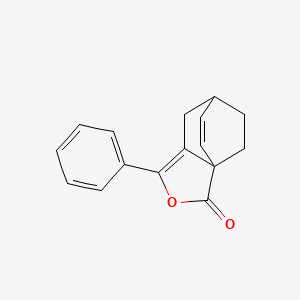
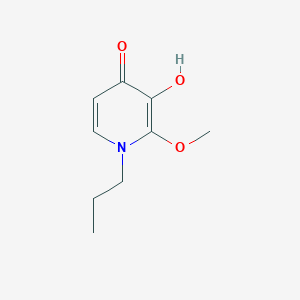
![3,4-Bis[5-(4-thiophen-2-ylthiophen-3-yl)thiophen-2-yl]thiophene](/img/structure/B14316013.png)


![1-{[Dimethyl(phenyl)silyl]methyl}pyrrolidine](/img/structure/B14316024.png)
![4-Hydroxy-3-[2-(8-oxoquinolin-5(8H)-ylidene)hydrazinyl]benzene-1-sulfonic acid](/img/structure/B14316028.png)
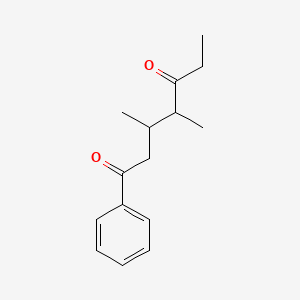

![2,2'-([1,1'-Biacenaphthylene]-3,3'-diyl)bis(2-methylpentan-3-one)](/img/structure/B14316051.png)
